molecular formula C24H33ClN2O6S B4327817 N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-5-CHLORO-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-5-CHLORO-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE

Cat. No.: B4327817
M. Wt: 513.0 g/mol
InChI Key: QDJCHRWVMFRGDY-UHFFFAOYSA-N
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Description

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-5-CHLORO-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that combines adamantane, morpholine, and benzenesulfonamide moieties, which contribute to its distinctive chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-5-CHLORO-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The general synthetic route may include:

    Formation of Adamantyloxy Intermediate: The adamantane moiety is functionalized to introduce an ethoxy group, forming 1-adamantyloxyethanol.

    Chlorination: The benzene ring is chlorinated to introduce the chloro substituent at the 5-position.

    Morpholine Derivative Formation: Morpholine is reacted with an appropriate reagent to introduce the 2-oxoethoxy group.

    Coupling Reactions: The intermediates are coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-5-CHLORO-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chloro group can be substituted with other nucleophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antiviral, antibacterial, or anticancer agent.

    Industry: The compound’s unique structure may make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-5-CHLORO-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety may facilitate binding to hydrophobic pockets in proteins, while the morpholine and benzenesulfonamide groups may interact with other functional groups in the target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorodeschloroketamine: This compound is an analogue of ketamine with a fluorine atom replacing the chlorine group.

    Ketamine: A well-known anesthetic with a similar structure but different substituents on the aromatic ring.

Uniqueness

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-5-CHLORO-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE is unique due to its combination of adamantane, morpholine, and benzenesulfonamide moieties. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-5-chloro-2-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33ClN2O6S/c25-20-1-2-21(32-16-23(28)27-4-7-31-8-5-27)22(12-20)34(29,30)26-3-6-33-24-13-17-9-18(14-24)11-19(10-17)15-24/h1-2,12,17-19,26H,3-11,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJCHRWVMFRGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)COC2=C(C=C(C=C2)Cl)S(=O)(=O)NCCOC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-5-CHLORO-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-5-CHLORO-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-5-CHLORO-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-5-CHLORO-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-5-CHLORO-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-5-CHLORO-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE

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